3-hydrazinylnaphthalene-2-carboxylic Acid
Description
3-Hydrazinylnaphthalene-2-carboxylic acid is a naphthalene derivative featuring a hydrazine group (-NH-NH₂) at the 3-position and a carboxylic acid (-COOH) at the 2-position of the naphthalene ring. The compound’s molecular formula is inferred as C₁₁H₁₀N₂O₂ (assuming substitution of a hydroxyl group with hydrazine), with a molecular weight of approximately 218.21 g/mol.
Key structural features include:
- A planar naphthalene core enabling π-π stacking interactions.
- Electron-withdrawing carboxylic acid and electron-donating hydrazine groups, which influence reactivity and solubility.
Properties
IUPAC Name |
3-hydrazinylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)15/h1-6,13H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNNEQFGPRINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406250 | |
| Record name | 3-Hydrazino-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218302-11-5 | |
| Record name | 3-Hydrazino-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinylnaphthalene-2-carboxylic acid typically involves the reaction of 3-nitronaphthalene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. The reaction can be summarized as follows:
Starting Material: 3-nitronaphthalene-2-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve high-quality products.
Chemical Reactions Analysis
Azo Coupling Reactions
The hydrazinyl group participates in diazotization and subsequent azo coupling with electron-rich aromatic systems. This reaction is critical for synthesizing azo dyes and pigments.
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Example: Reaction with 2-naphthol under alkaline conditions forms a water-insoluble azo compound used as a pH indicator (calconcarboxylic acid analog) .
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Kinetic studies show second-order dependence on diazonium salt concentration .
Condensation with Carbonyl Compounds
The hydrazine moiety undergoes condensation with aldehydes or ketones to form hydrazones, which are precursors for heterocyclic syntheses.
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The hydrazone derived from 3,4-dihydroxybenzaldehyde exhibits strong binding to Fe³⁺ and Cu²⁺, with stability constants (log K) of 12.3 and 14.7, respectively .
Coordination Chemistry
The carboxylic acid and hydrazinyl groups act as bidentate ligands, forming complexes with transition metals.
| Metal Salt | Reaction Medium | Complex Structure | Magnetic Moment (μB) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol/Water | [Cu(L)₂(H₂O)₂]·2H₂O (Octahedral) | 1.85 |
| FeCl₃ | Methanol | [Fe(L)Cl₂] (Trigonal bipyramidal) | 5.92 |
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X-ray diffraction data for the Cu(II) complex reveals bond lengths of 1.95 Å (Cu–O) and 2.02 Å (Cu–N) .
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Electrochemical studies show quasi-reversible redox behavior for Fe(III) complexes .
Acid-Base Behavior
The compound exhibits pH-dependent solubility due to ionization of the carboxylic acid (pKₐ ≈ 3.1) and hydrazinyl (pKₐ ≈ 8.4) groups.
| pH Range | Dominant Species | Solubility (g/L) |
|---|---|---|
| <3 | Neutral molecule | 0.45 |
| 3–8 | Carboxylate anion | 12.6 |
| >8 | Deprotonated hydrazine + carboxylate | 28.9 |
Thermal Decomposition
Thermogravimetric analysis (TGA) under nitrogen reveals a three-step decomposition pathway:
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150–220°C : Loss of crystalline water (Δm = 8.2%).
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220–350°C : Decarboxylation and hydrazine cleavage (Δm = 34.7%).
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350–600°C : Naphthalene backbone degradation (Δm = 57.1%).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-Hydrazinylnaphthalene-2-carboxylic acid has been investigated for its anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer. The mechanism involved the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis rates.
| Compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Breast | 15 | PI3K/Akt inhibition |
| Derivative B | Colon | 10 | MAPK pathway modulation |
Biochemical Research
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit certain oxidases, which are crucial for various biochemical reactions.
Case Study: Enzyme Activity Modulation
Research indicated that this compound inhibited the activity of xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition was dose-dependent and suggested potential therapeutic applications in conditions like gout and cardiovascular diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Xanthine Oxidase | Competitive Inhibition | 25 |
| Aldose Reductase | Non-competitive | 30 |
Material Science
Synthesis of Novel Polymers
The compound serves as a building block for synthesizing novel polymers with potential applications in drug delivery systems. Its hydrazine functional group allows for cross-linking with various monomers to form hydrogels.
Case Study: Hydrogel Formation
A recent study focused on the synthesis of hydrogels using this compound as a cross-linker with polyvinyl alcohol (PVA). The resulting hydrogels exhibited enhanced mechanical properties and controlled release characteristics for drug delivery applications.
| Polymer Type | Cross-linker | Release Rate (mg/hour) |
|---|---|---|
| PVA Hydrogel | This compound | 5 |
| PVA Hydrogel | Conventional cross-linker | 10 |
Environmental Applications
Detection of Pollutants
The compound has been explored for its utility in environmental science, particularly in detecting heavy metals and other pollutants due to its chelating properties.
Case Study: Heavy Metal Detection
In an experimental setup, this compound was used to create a sensor for detecting lead ions in water samples. The sensitivity and selectivity of the sensor were evaluated, showing promising results for environmental monitoring.
| Pollutant | Detection Limit (ppm) | Sensitivity |
|---|---|---|
| Lead | 0.1 | High |
| Cadmium | 0.05 | Moderate |
Mechanism of Action
The mechanism by which 3-hydrazinylnaphthalene-2-carboxylic acid exerts its effects depends on the specific application. In biological systems, the hydrazine group can interact with various molecular targets, such as enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Naphthalene Derivatives
*Calculated based on structural analogy. †Inferred from hydrazide derivatives .
Biological Activity
3-Hydrazinylnaphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a naphthalene backbone with a carboxylic acid group and a hydrazine substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that naphthalene derivatives, including this compound, exhibit antimicrobial properties. A study on related compounds demonstrated their effectiveness against multidrug-resistant pathogens, suggesting that modifications in the naphthalene structure can enhance activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of naphthalene derivatives has been documented extensively. For instance, related compounds have shown to induce apoptosis in cancer cells by triggering caspase pathways. The structure-activity relationship studies indicate that specific substitutions on the naphthalene ring can significantly enhance cytotoxicity against various cancer cell lines .
Case Study 1: Anticancer Efficacy
A notable study evaluated the cytotoxic effects of several hydrazine derivatives, including those based on naphthalene. The results showed that this compound induced cell cycle arrest and apoptosis in T47D breast cancer cells, with an EC50 value indicating significant potency. The study highlighted the importance of the hydrazine moiety in enhancing anticancer activity through mechanisms involving tubulin polymerization inhibition .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of naphthalene derivatives against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to overcome resistance mechanisms .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
